molecular formula C11H12BrNO3 B8668929 Ethyl (3-(2-bromoacetyl)phenyl)carbamate CAS No. 88541-97-3

Ethyl (3-(2-bromoacetyl)phenyl)carbamate

Cat. No. B8668929
M. Wt: 286.12 g/mol
InChI Key: IBRKKPBHCDEDDW-UHFFFAOYSA-N
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Patent
US04645841

Procedure details

24.1 gm of bromine were added slowly over a period of 30 minutes to a stirred suspension of 28.5 gm of ethyl N-(3-acetyl-phenyl)-carbamate in 13.3 gm of dry dioxane and 245 ml of dry ether. After stirring the reaction solution for 2 hours more, it was cooled, and the product which crystallized out was collected and washed with ether, yielding 38.5 gm of the title compound, m.p. 108°-110° C.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
solvent
Reaction Step One
Name
Quantity
245 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[C:3]([C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:17])[O:14][CH2:15][CH3:16])[CH:9]=[CH:10][CH:11]=1)(=[O:5])[CH3:4]>O1CCOCC1.CCOCC>[Br:1][CH2:4][C:3]([C:6]1[CH:7]=[C:8]([NH:12][C:13](=[O:17])[O:14][CH2:15][CH3:16])[CH:9]=[CH:10][CH:11]=1)=[O:5]

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
BrBr
Name
Quantity
28.5 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C=CC1)NC(OCC)=O
Name
Quantity
13.3 g
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
245 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring the reaction solution for 2 hours more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was cooled
CUSTOM
Type
CUSTOM
Details
the product which crystallized out
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC(=O)C=1C=C(C=CC1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.5 g
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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